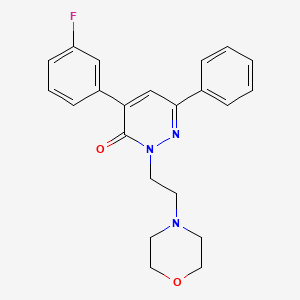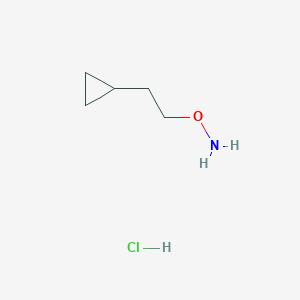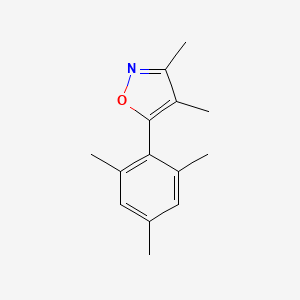
3,4-Dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mesityl-3,4-dimethylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a mesityl group (a 1,3,5-trimethylphenyl group) attached to the isoxazole ring, along with two methyl groups at the 3 and 4 positions of the ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mesityl-3,4-dimethylisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. This reaction can be catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods
In an industrial setting, the production of 5-Mesityl-3,4-dimethylisoxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal catalysts and high-throughput screening can help identify the most efficient reaction conditions for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Mesityl-3,4-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The mesityl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Mesityl-3,4-dimethylisoxazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Mesityl-3,4-dimethylisoxazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of bromodomain-containing proteins, such as BRD4. This inhibition occurs through the binding of the isoxazole ring to the acetyl-lysine binding pocket of the bromodomain, thereby preventing the interaction of BRD4 with acetylated histones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylisoxazole: Lacks the mesityl group but shares the same isoxazole core.
4-Phenyl-3,5-dimethylisoxazole: Contains a phenyl group instead of a mesityl group.
3,4-Dimethylisoxazole: Lacks the mesityl group and has only two methyl groups.
Uniqueness
5-Mesityl-3,4-dimethylisoxazole is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties to the molecule.
Eigenschaften
CAS-Nummer |
61314-49-6 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C14H17NO/c1-8-6-9(2)13(10(3)7-8)14-11(4)12(5)15-16-14/h6-7H,1-5H3 |
InChI-Schlüssel |
WDUZAPMBCMHOQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=NO2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



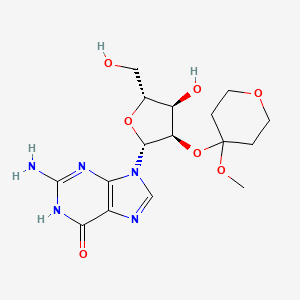
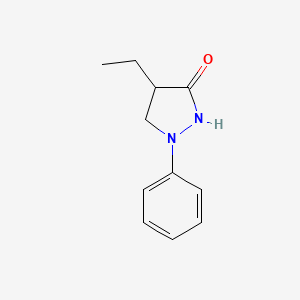
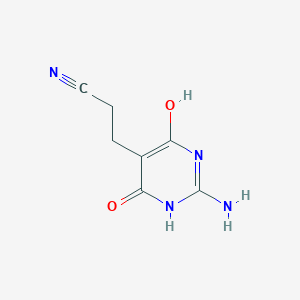

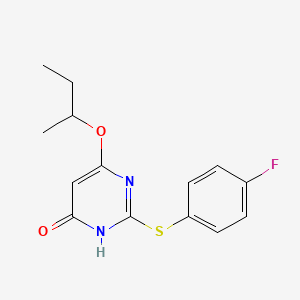
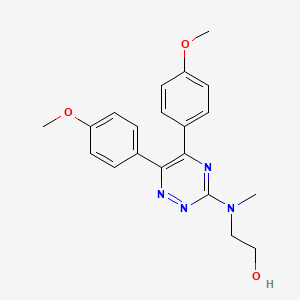

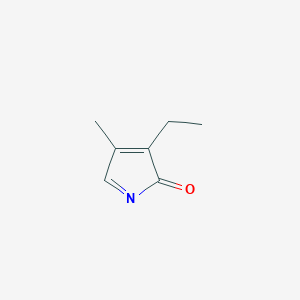

![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
